molecular formula C20H14N2O4 B5740720 methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate

methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B5740720
M. Wt: 346.3 g/mol
InChI Key: VOMDSYIRGOXIHX-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as 'MOC', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a heterocyclic organic molecule that has a pyrazole and coumarin moiety in its structure. MOC has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

The exact mechanism of action of MOC is not fully understood. However, studies have shown that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, MOC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. MOC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
MOC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MOC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-inflammatory and antifungal properties. In vivo studies have shown that MOC has a low toxicity profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of MOC is its potent biological activity, which makes it an attractive candidate for drug development. Furthermore, MOC has a unique structural property that makes it an excellent candidate for the development of novel materials. However, the synthesis of MOC is a multistep process that requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling.

Future Directions

There are several future directions for the research on MOC. One of the potential applications of MOC is in the development of novel anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of MOC and to optimize its biological activity. Additionally, MOC has potential applications in the development of novel materials, and further research is needed to explore its structural properties and potential applications in material science.

Synthesis Methods

MOC can be synthesized through a multistep reaction involving the condensation of 3-acetyl-2H-chromen-2-one and phenyl hydrazine, followed by the reaction with ethyl cyanoacetate and subsequent methylation of the resulting carboxylate. The synthesis of MOC has been optimized in recent years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

MOC has been investigated for its potential applications in various fields of science. In medicinal chemistry, MOC has been studied for its anticancer, anti-inflammatory, and antifungal properties. The compound has also been investigated for its potential use as an insecticide and herbicide in agrochemicals. Furthermore, MOC has been explored for its potential use in material science due to its unique structural properties.

properties

IUPAC Name

methyl 3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-25-19(23)16-12-22(14-8-3-2-4-9-14)21-18(16)15-11-13-7-5-6-10-17(13)26-20(15)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDSYIRGOXIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate

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